BenchChemオンラインストアへようこそ!

2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride (CAS 135206-97-2) is a heterocyclic building block with the molecular formula C6H8Cl2F2N2 and a molecular weight of 217.04 g/mol. The compound features an imidazole core N1-substituted with a 2,2-difluoroethyl group and C2-substituted with a chloromethyl handle, both in the hydrochloride salt form.

Molecular Formula C6H8Cl2F2N2
Molecular Weight 217.04
CAS No. 135206-97-2
Cat. No. B2530703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride
CAS135206-97-2
Molecular FormulaC6H8Cl2F2N2
Molecular Weight217.04
Structural Identifiers
SMILESC1=CN(C(=N1)CCl)CC(F)F.Cl
InChIInChI=1S/C6H7ClF2N2.ClH/c7-3-6-10-1-2-11(6)4-5(8)9;/h1-2,5H,3-4H2;1H
InChIKeyGGEKDZFTOSAICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride (CAS 135206-97-2): A Dual-Reactive Imidazole Scaffold for Pharmaceutical and Agrochemical Intermediate Procurement


2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride (CAS 135206-97-2) is a heterocyclic building block with the molecular formula C6H8Cl2F2N2 and a molecular weight of 217.04 g/mol . The compound features an imidazole core N1-substituted with a 2,2-difluoroethyl group and C2-substituted with a chloromethyl handle, both in the hydrochloride salt form . This difluoroethyl-chloromethyl combination is distinct among commercially available chloromethylimidazoles, which typically lack the fluorinated side chain [1]. The targeted compound is supplied at purities of 95% and 98% by multiple vendors, and computed predictions indicate a LogP of approximately 2.3 (XLogP3) .

Why Common Chloromethylimidazole Building Blocks Cannot Substitute for the 2,2-Difluoroethyl-Functionalized Imidazole Scaffold


Procurement decisions that substitute a structurally simpler chloromethylimidazole—such as 2-(chloromethyl)-1H-imidazole hydrochloride (CAS 396105-96-7, MW 153.01) or 5-(chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4, MW 153.01)—for the target compound ignore the distinct physicochemical contributions of the 2,2-difluoroethyl group . The difluoroethyl substituent increases molecular weight by ~64 Da, elevates lipophilicity (computed XLogP3 ≈ 2.3 vs. ~0.5 for 2-(chloromethyl)-1H-imidazole free base), and introduces fluorine-mediated electronic effects at the N1 position, all irreproducible by non-fluorinated analogs [1][2]. Crucially, difluoroethylimidazole intermediates have been specifically claimed as key precursors in patents directed toward TGF-β receptor type 1 kinase inhibitors (e.g., BMS-986260), a structural context that non-fluorinated chloromethylimidazoles cannot fulfill [3]. Even within difluoroethyl-containing imidazoles, the precise positioning of the chloromethyl group at C2 (rather than alternative substitution patterns) defines the downstream synthetic trajectory; 4,5-dibromo-1-(2,2-difluoroethyl)-1H-imidazole and 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole, for instance, present entirely different reactive handles at non-equivalent ring positions .

Quantitative Differentiation Evidence: 2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole Hydrochloride vs. Closest Chloromethyl- and Difluoroethyl-Imidazole Analogs


Molecular Weight and Formula Comparison: 2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole Hydrochloride vs. Non-Fluorinated Chloromethylimidazole HCl Salts

The target compound demonstrates a molecular weight of 217.04 g/mol (C6H8Cl2F2N2) compared to 153.01 g/mol (C4H6Cl2N2) for both 2-(chloromethyl)-1H-imidazole hydrochloride and 4-(chloromethyl)-1H-imidazole hydrochloride [1]. This 64.03 Da difference arises from the 2,2-difluoroethyl substituent at the N1 position and represents a structurally meaningful mass increment that distinguishes this scaffold in synthetic intermediate tracking and quality control analysis .

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity (LogP) Differentiation: 2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole Hydrochloride vs. Non-Fluorinated Core Scaffold

The computed partition coefficient (XLogP3) for 2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride is approximately 2.3, as reported in supplier databases . In contrast, the non-fluorinated analog 2-(chloromethyl)-1H-imidazole (free base, CAS 40403-72-3) has a computed XLogP3-AA of 0.5 [1]. While direct free-base vs. hydrochloride salt comparisons require caution, the approximately 1.8 log unit increase is consistent with the known lipophilicity-enhancing effect of the 2,2-difluoroethyl group, as observed across other N-difluoroethyl-imidazole derivatives (e.g., 4-(1,1-difluoroethyl)-1H-imidazole, XLogP3 = 0.9) [2][3].

Drug Design Physicochemical Property Lipophilicity

Commercially Available Purity Grades and Supplier Options for Procurement: 95% vs. 98% Minimum Purity

The target compound is offered at two distinct minimum purity grades: 95% (AKSci Cat. 7333EL, Ambeed Cat. A869193) and 98% (Leyan Cat. 1791801) . Among structurally related chloromethylimidazole hydrochlorides, the 98% purity option provides a higher baseline specification than the typical 95% purity available for 5-(chloromethyl)-1H-imidazole hydrochloride and comparable to the 95–97% range for the simpler 2-(chloromethyl)-1H-imidazole hydrochloride [1]. The 98% purity grade reduces initial purification burden in synthesis campaigns where free amine or coupling-step contamination can affect downstream yields.

Procurement Purity Supplier Comparison

Patented Context: 1-(2,2-Difluoroethyl)-imidazole Scaffolds as Key Intermediates for TGF-βR1 Kinase Inhibitors

Crystal structure 5QTZ deposited in the RCSB Protein Data Bank describes the complex of TGF-β receptor type 1 kinase domain with 6-[1-(2,2-difluoroethyl)-4-(6-methylpyridin-2-yl)-1H-imidazol-5-yl]imidazo[1,2-a]pyridine (BMS-986260) [1]. This clinical-stage TGFβR1 inhibitor contains the 1-(2,2-difluoroethyl)-1H-imidazole substructure common to the target compound, demonstrating that the N-difluoroethyl-imidazole motif is directly relevant to the structure of a potent (IC50 reported at sub-nanomolar range against TGFβR1), selective, and orally bioavailable clinical candidate [1][2]. Non-fluorinated chloromethylimidazole building blocks such as 2-(chloromethyl)-1H-imidazole hydrochloride lack this N-alkylation pattern and cannot serve as direct surrogates in syntheses targeting this pharmacophore, a structural constraint confirmed by the published synthesis of BMS-986260 analogs requiring the N-difluoroethyl-imidazole intermediate [3].

Kinase Inhibitor Patent Literature Immuno-Oncology

Reactive Handle Comparison: C2-Chloromethyl vs. Alternative Substitution Patterns in Difluoroethyl-Imidazole Series

The target compound presents a chloromethyl electrophile at the imidazole C2 position, whereas other commercially available 1-(2,2-difluoroethyl)-imidazole derivatives offer different reactive handles: 4,5-dibromo-1-(2,2-difluoroethyl)-1H-imidazole (dibromo-substituted, CAS not publicly listed) and 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole (ethyl-substituted, CAS 1339790-91-8, MW 160.16) [1]. The C2-chloromethyl group enables subsequent SN2 nucleophilic displacement with amines, thiols, or alkoxides to generate N- or S-linked derivatives, whereas the C2-ethyl analog (ΔMW = +56.88 relative to target) provides no electrophilic reactivity at this position, and the dibromo analog provides electrophilic aromatic substitution handles at C4/C5 rather than C2 [1]. This positional and functional-group specificity means the target compound is the only commercially identified building block that combines an N1-difluoroethyl substituent with a C2-chloromethyl electrophile suitable for chain-extension reactions .

Synthetic Chemistry Nucleophilic Substitution Building Block Selection

Recommended Application Scenarios for 2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole Hydrochloride Based on Differential Evidence


Synthesis of TGF-β Receptor Kinase Inhibitor Analogs and Related Heterocyclic Libraries

The compound's 1-(2,2-difluoroethyl)-1H-imidazole core structurally matches the N-difluoroethyl-imidazole substructure found in the clinical-stage TGFβR1 inhibitor BMS-986260 [1]. Research groups pursuing kinase inhibitor programs targeting TGF-β signaling can utilize the C2-chloromethyl handle for introducing diverse amine or thioether side chains via nucleophilic displacement, generating focused libraries around this pharmacophore. The 98% purity option supports reproducible SAR studies by minimizing side-product interference in the key coupling step.

Fluorinated Building Block for Agrochemical Intermediate Development

Fluorinated imidazole derivatives are established intermediates in the synthesis of fungicidal azoles, with patent literature (e.g., WO2009137538A2) explicitly covering N-substituted imidazoles as fungicidal agents [1]. The target compound's dual halogen/fluoroalkyl substitution pattern offers two orthogonal reactive centers for iterative derivatization, enabling the construction of complex agrochemical candidates where metabolic stability from the difluoroethyl group and reactivity from the chloromethyl handle are both required. The 95% purity grade is sufficient for initial route-scouting and scale-up feasibility studies.

Physicochemical Property Optimization in Lead Compound Design

The computed LogP of approximately 2.3 distinguishes this intermediate from non-fluorinated chloromethylimidazole building blocks (LogP ≈ 0.5 for the non-fluorinated parent scaffold) [1][2]. Medicinal chemistry programs that require balanced lipophilicity for CNS penetration or membrane permeability can incorporate this scaffold at an early stage of synthesis, leveraging the difluoroethyl group as a bioisostere for methoxy or hydroxyl substituents while retaining the chloromethyl handle for late-stage diversification. The independent availability from multiple suppliers mitigates procurement risk during lead optimization campaigns.

Methodology Development for N-Difluoroethyl-Imidazole Functionalization Chemistry

The compound's unique combination of an N1-(2,2-difluoroethyl) substituent and a C2-electrophilic chloromethyl group makes it a valuable substrate for developing and benchmarking new synthetic methodologies—such as photocatalyzed C–C bond formations, transition-metal-catalyzed cross-couplings at the C2 position, or flow chemistry approaches to continuous imidazole functionalization. Unlike the C2-ethyl analog (CAS 1339790-91-8) which lacks an electrophilic handle, or the dibromo analog which directs reactivity to C4/C5, this compound provides a well-defined C2-reactive entry point for methodology studies relevant to both pharmaceutical and agrochemical intermediate synthesis .

Quote Request

Request a Quote for 2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.